3-Methyl-6-(2,2,2-trifluoroethoxy)pyridazine

Fragment-based drug discovery Lead optimization Rule of Three

3-Methyl-6-(2,2,2-trifluoroethoxy)pyridazine (CAS 2197807-63-7) is a heterocyclic small molecule belonging to the pyridazine family, characterized by a six-membered 1,2-diazine ring bearing a methyl substituent at the 3-position and a 2,2,2-trifluoroethoxy group at the 6-position. With a molecular formula of C₇H₇F₃N₂O and a molecular weight of 192.14 g·mol⁻¹, the compound is commercially available as a research-grade building block at 98% purity.

Molecular Formula C7H7F3N2O
Molecular Weight 192.141
CAS No. 2197807-63-7
Cat. No. B2940049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6-(2,2,2-trifluoroethoxy)pyridazine
CAS2197807-63-7
Molecular FormulaC7H7F3N2O
Molecular Weight192.141
Structural Identifiers
SMILESCC1=NN=C(C=C1)OCC(F)(F)F
InChIInChI=1S/C7H7F3N2O/c1-5-2-3-6(12-11-5)13-4-7(8,9)10/h2-3H,4H2,1H3
InChIKeyZEWIDQLNPKPZPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-6-(2,2,2-trifluoroethoxy)pyridazine (CAS 2197807-63-7): Chemical Identity, Compound Class, and Procurement-Relevant Baseline


3-Methyl-6-(2,2,2-trifluoroethoxy)pyridazine (CAS 2197807-63-7) is a heterocyclic small molecule belonging to the pyridazine family, characterized by a six-membered 1,2-diazine ring bearing a methyl substituent at the 3-position and a 2,2,2-trifluoroethoxy group at the 6-position . With a molecular formula of C₇H₇F₃N₂O and a molecular weight of 192.14 g·mol⁻¹, the compound is commercially available as a research-grade building block at 98% purity . The pyridazine scaffold is recognized as a privileged structure in medicinal chemistry and agrochemical development due to its unique dual hydrogen-bond-accepting capacity, weak basicity, and high dipole moment that enables π–π stacking interactions [1]. The 2,2,2-trifluoroethoxy substituent confers enhanced hydrolytic stability, moderate lipophilicity, and documented resistance to cytochrome P450-mediated metabolism relative to conventional alkoxy or halo substituents [2][3].

Why Generic Substitution Fails for 3-Methyl-6-(2,2,2-trifluoroethoxy)pyridazine: The Quantifiable Differentiation Imperative


Within the 6-(2,2,2-trifluoroethoxy)pyridazine chemical sub-family, substitution at the 3-position is not interchangeable without measurable consequences for downstream application fitness. The 3-methyl substituent imparts a distinct combination of zero hydrogen-bond donor (HBD) count, an estimated logP of approximately 1.9, and chemical inertness at that ring position—features that diverge quantifiably from the 3-chloro (CAS 99366-83-3; logP 2.07, reactive C–Cl bond) , 3-chloromethyl (CAS 1250327-94-6; logP 2.16, benzylic chloride reactivity) [1], 3-amino (CAS 1173150-11-2; HBD ≥1, TPSA ~48 Ų) , and 3,4-dichloro (CAS 1346698-20-1; MW 247.00) analogs. Generic replacement with any of these alternatives alters lipophilicity, hydrogen-bonding capacity, metabolic liability, and synthetic accessibility in ways that directly impact pharmacokinetic profile, synthetic route design, and structure–activity relationship (SAR) interpretability [2]. The following evidence guide quantifies these differences to support rigorous scientific selection and procurement decisions.

Product-Specific Quantitative Evidence Guide: 3-Methyl-6-(2,2,2-trifluoroethoxy)pyridazine vs. Closest Analogs


Molecular Weight Advantage for Fragment-Based Drug Discovery: 192.14 Da vs. 212–247 Da Chlorinated Analogs

3-Methyl-6-(2,2,2-trifluoroethoxy)pyridazine possesses a molecular weight of 192.14 g·mol⁻¹ (C₇H₇F₃N₂O), which is 9.6% lower than the 3-chloro analog (212.56 g·mol⁻¹, C₆H₄ClF₃N₂O), 15.2% lower than the 3-chloromethyl analog (226.59 g·mol⁻¹, C₇H₆ClF₃N₂O), and 22.2% lower than the 3,4-dichloro analog (247.00 g·mol⁻¹, C₆H₃Cl₂F₃N₂O) . In fragment-based drug discovery (FBDD), the 'Rule of Three' (MW < 300 Da) is a well-established guideline, and fragments with MW under 200 Da are preferentially selected to maximize lead-optimization headroom [1]. The lower molecular weight of the target compound, combined with its 13 heavy-atom count, positions it advantageously for fragment-library inclusion and subsequent growth strategies compared to halogenated analogs that consume additional molecular weight budget.

Fragment-based drug discovery Lead optimization Rule of Three Molecular weight

Lipophilicity Optimization: LogP ~1.9 vs. 2.07–2.16 for Chlorinated Analogs

The computed octanol–water partition coefficient (LogP) for 3-methyl-6-(2,2,2-trifluoroethoxy)pyridazine is estimated at approximately 1.9 (XLogP3-AA) based on PubChem data for the closely related 1,2,2-trifluoroethoxy regioisomer (CID 175487924) [1]. This value is approximately 0.17 log units lower than the 3-chloro analog (LogP 2.07, ChemSrc computed ; LogP 1.99, Fluorochem ) and approximately 0.26 log units lower than the 3-chloromethyl analog (LogP 2.16, ChemScene ). In medicinal chemistry, each 0.1–0.2 log unit reduction in LogP is associated with improved aqueous solubility and reduced phospholipidosis risk, while still maintaining sufficient lipophilicity for membrane permeability [2]. The target compound thus occupies a balanced lipophilicity range (LogP 1–2) considered optimal for oral drug candidates, whereas the halomethyl analog edges toward the upper boundary where solubility and metabolic clearance concerns escalate.

Lipophilicity LogP ADME Drug-likeness Solubility

Chemical Inertness at the 3-Position: Non-Reactive Methyl vs. Reactive Chloro/Chloromethyl Substituents

The 3-methyl substituent on the target compound is chemically inert under standard nucleophilic aromatic substitution (SNAr) and cross-coupling conditions, whereas the 3-chloro analog (CAS 99366-83-3) possesses a reactive C–Cl bond susceptible to SNAr displacement, and the 3-chloromethyl analog (CAS 1250327-94-6) bears a benzylic chloride prone to nucleophilic substitution and elimination . The 2,2,2-trifluoroethoxy group at the 6-position has been demonstrated to provide 'improved shelf stability by years while maintaining reactivity toward nucleophiles in SNAr reactions' compared to heteroaryl chlorides [1]. However, the 3-methyl group eliminates the competing reactivity at the 3-position altogether, making the target compound a 'terminal' building block suitable for SAR campaigns where the 3-position must remain constant, or for late-stage functionalization strategies that exploit the pyridazine ring's innate reactivity at other positions [2]. The 3-chloro analog introduces a second reactive site that can lead to undesired side products in multi-component reactions.

Synthetic chemistry SAR studies Terminal building block Stability

Hydrogen-Bond Donor Absence: HBD = 0 vs. HBD ≥ 1 for 3-Amino Analog, with Superior Predicted Membrane Permeability

3-Methyl-6-(2,2,2-trifluoroethoxy)pyridazine possesses zero hydrogen-bond donors (HBD = 0), three hydrogen-bond acceptors (HBA = 3), and a topological polar surface area (TPSA) of approximately 35 Ų [1]. In contrast, the 3-amino analog 6-(2,2,2-trifluoroethoxy)-3-pyridazinamine (CAS 1173150-11-2) has at least one HBD (primary amine), a reported TPSA of approximately 48.14 Ų, and a higher computed logP of approximately 2.99 . The 13.14 Ų increase in TPSA for the amino analog exceeds the commonly cited 140 Ų cutoff for oral bioavailability more rapidly during lead optimization, and the presence of an HBD introduces additional metabolic conjugation liability (e.g., N-acetylation, glucuronidation) [2]. The pyridazine ring itself provides 'robust, dual hydrogen-bonding capacity' as an HBA without requiring an HBD substituent, making the target compound a more focused scaffold for exploring HBA-mediated target engagement [3].

Hydrogen bonding TPSA Membrane permeability ADME Physicochemical properties

2,2,2-Trifluoroethoxy Metabolic Stability: CYP450 Resistance and Hydrolytic Robustness Relative to Conventional Alkoxy Substituents

The 2,2,2-trifluoroethoxy (CF₃CH₂O–) group has been independently demonstrated to confer resistance to cytochrome P450-mediated oxidative metabolism in rat liver microsomes [1] and to provide 'years of improved shelf stability' compared to heteroaryl chlorides while retaining SNAr reactivity [2]. This moiety has been specifically noted for its 'notable metabolic stability and moderate lipophilicity,' making it valuable in both therapeutic and positron emission tomography (PET) tracer applications [3]. The 3-methyl-6-(2,2,2-trifluoroethoxy)pyridazine scaffold combines this metabolically robust ether with a chemically inert methyl group, whereas analogs bearing 3-chloro or 3-chloromethyl substituents introduce additional sites for glutathione conjugation or hydrolytic degradation [4]. The target compound's 2,2,2-trifluoroethoxy substitution pattern (CF₃CH₂O–, with three equivalent fluorine atoms on the terminal carbon) also distinguishes it from the 1,2,2-trifluoroethoxy regioisomer (–OCHFCHF₂), which presents an additional benzylic C–H bond alpha to oxygen that may be susceptible to metabolic oxidation.

Metabolic stability Cytochrome P450 Hydrolytic stability Fluorine chemistry PET tracer

Purity and Vendor Specification: 98% vs. 95–97% for Common Chlorinated Analogs

3-Methyl-6-(2,2,2-trifluoroethoxy)pyridazine is commercially available at a certified purity of 98% (Leyan, Product No. 2262979) with accompanying GHS hazard classification (H302, H315, H319; Warning) . In comparison, the 3-chloro analog (CAS 99366-83-3) is typically supplied at 95% (AKSci) to 97% (Fluorochem) purity , and the 3-chloromethyl analog (CAS 1250327-94-6) at 95% (AKSci) . While a 1–3% purity differential may appear modest, in the context of biological screening, a 2% impurity level at 10 µM assay concentration translates to an impurity concentration of 200 nM—sufficient to generate false-positive hits if the impurity possesses off-target activity. Higher starting purity reduces the need for re-purification and increases confidence in primary screening data.

Purity Quality control Procurement Vendor specification Reproducibility

Best Research and Industrial Application Scenarios for 3-Methyl-6-(2,2,2-trifluoroethoxy)pyridazine Based on Quantified Differentiation Evidence


Fragment-Based Drug Discovery Library Design: Low-MW, Zero-HBD Pyridazine Core for Kinase and CNS Target Screening

With a molecular weight of 192.14 g·mol⁻¹, zero hydrogen-bond donors, and a TPSA of approximately 35 Ų, this compound is optimally suited for inclusion in fragment-screening libraries targeting kinases, CNS receptors, or other protein classes where the pyridazine ring can exploit its dual HBA capacity for hinge-region binding [1]. Its MW falls comfortably below the FBDD 'Rule of Three' threshold (MW < 300 Da) and even the more stringent <200 Da preference for CNS-oriented fragment collections [2]. The absence of an HBD eliminates a variable that can confound SAR interpretation in fragment hit expansion, while the metabolically stable 2,2,2-trifluoroethoxy group provides a built-in fluorine handle for ¹⁹F NMR-based fragment screening [3].

Agrochemical Lead Optimization: Fungicidal and Herbicidal Pyridazine Scaffolds Requiring a Stable 3-Methyl Pharmacophoric Element

Pyridazine derivatives are established as fungicidal active ingredients in agrochemical patents, with the 3-methyl substituent frequently appearing as a required pharmacophoric element (e.g., Syngenta pyridazine fungicide series where R₁ is methyl or ethyl) [4]. This compound serves as a direct building block for constructing such pyridazine-based fungicide candidates without introducing reactive chloro or chloromethyl handles that could generate undesired byproducts during multi-step synthesis. The 2,2,2-trifluoroethoxy group's documented hydrolytic stability [5] is particularly valuable in agrochemical applications where environmental persistence and field stability are critical performance parameters.

PET Tracer Precursor Development: Metabolically Stable 2,2,2-Trifluoroethoxy Moiety for ¹⁸F Radiolabeling Strategies

The 2,2,2-trifluoroethoxy group has been specifically highlighted for its 'notable metabolic stability' and suitability for PET tracer development [3]. The target compound, with its metabolically robust CF₃CH₂O– group and chemically inert 3-methyl substituent, provides a scaffold from which ¹⁸F-labeled analogs can be designed via isotopic substitution on the trifluoroethoxy moiety or through functionalization of the pyridazine ring at the 4- or 5-positions. The absence of competing reactive sites (vs. chloro analogs) simplifies radiochemical synthesis and purification workflows.

Multi-Component Parallel Synthesis: Terminal Building Block for Pyridazine-Focused Compound Libraries

The chemical inertness of the 3-methyl group enables this compound to function as a terminal building block in parallel synthesis and combinatorial library production where the 3-position must remain unchanged across the library [1]. Unlike the 3-chloro analog, which can undergo competing SNAr reactions, or the 3-chloromethyl analog, which is susceptible to nucleophilic displacement, the target compound channels all synthetic elaboration through the pyridazine ring's remaining reactive positions (C-4 and C-5), or through modification of the trifluoroethoxy terminus. This orthogonal reactivity profile simplifies automated synthesis protocols and improves overall library purity and yield.

Quote Request

Request a Quote for 3-Methyl-6-(2,2,2-trifluoroethoxy)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.